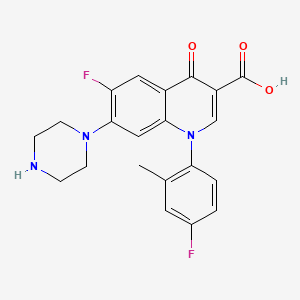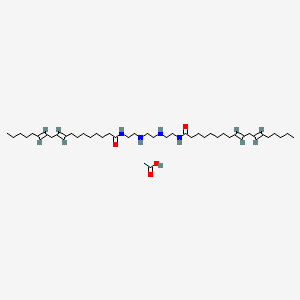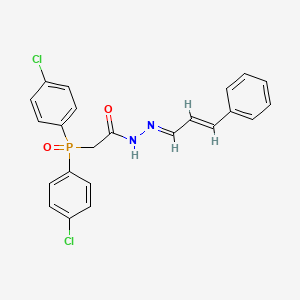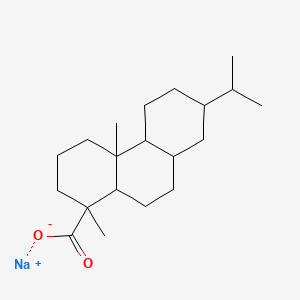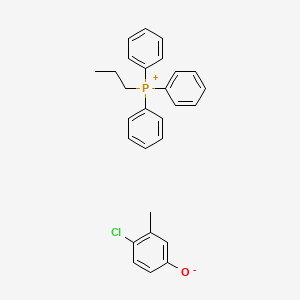
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and triphenyl(propyl)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-3-methylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature and pressure conditions . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-chloro-3,5-dimethylphenol
- Triphenylmethylphosphonium chloride
- 4-chloro-2-methylphenol
Uniqueness
Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a compound of significant interest in scientific research and industrial applications .
Propiedades
Número CAS |
94231-06-8 |
|---|---|
Fórmula molecular |
C28H28ClOP |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C7H7ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-4-6(9)2-3-7(5)8/h3-17H,2,18H2,1H3;2-4,9H,1H3/q+1;/p-1 |
Clave InChI |
XLCMBUXEQUZGPK-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C=CC(=C1)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


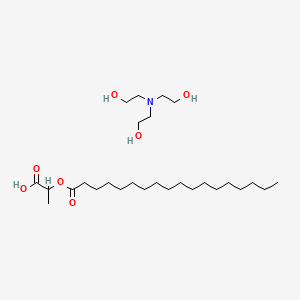
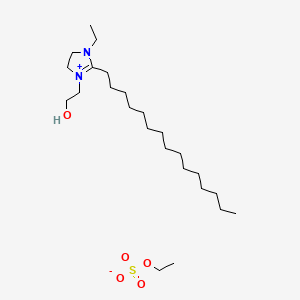


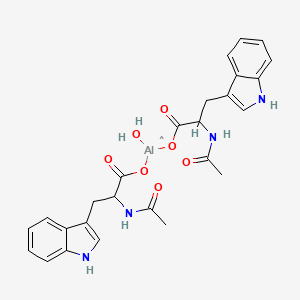



![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
